

6-Azidohexanoic Acid STP Ester: An In-Depth Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: 6-Azidohexanoic Acid STP Ester

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Azidohexanoic Acid STP (Sulfotetrafluorophenyl) Ester, a versatile reagent for bioconjugation. Tailored for professionals in research and drug development, this document details the reagent's chemical properties, applications, and provides step-by-step experimental protocols.

Introduction

6-Azidohexanoic Acid STP Ester is a water-soluble, amine-reactive crosslinker that plays a crucial role in modern bioconjugation and proteomics.^{[1][2][3]} It serves as a valuable tool for introducing an azide functionality onto proteins, antibodies, and other biomolecules containing primary amines. This azide group can then be utilized in highly specific "click chemistry" reactions, enabling the attachment of a wide range of reporter molecules, drugs, or other probes.^[4]

The key advantage of the STP ester over the more common N-hydroxysuccinimide (NHS) esters lies in its enhanced stability in aqueous solutions.^{[1][5]} This increased hydrolytic stability leads to more efficient and reproducible labeling of biomolecules, particularly in applications where organic co-solvents are not desired.^{[1][5]}

Chemical and Physical Properties

6-Azidohexanoic Acid STP Ester is characterized by a six-carbon linker containing a terminal azide group and an amine-reactive sulfotetrafluorophenyl ester.

Property	Value	Reference(s)
Synonyms	6-Azidohexanoic acid 4-sulfotetrafluorophenyl ester	[6]
Molecular Formula	C ₁₂ H ₁₀ F ₄ N ₃ NaO ₅ S	[1][2]
Molecular Weight	407.27 g/mol	[1][2]
Appearance	White to slightly grey crystalline solid	[1][2]
Solubility	Water, DMSO, DMF	[1][2]
Storage Conditions	-20°C, desiccated	[1][2]

Core Applications

The primary application of **6-Azidohexanoic Acid STP Ester** is in the two-step modification of biomolecules.

- **Amine-Reactive Labeling:** The STP ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form a stable amide bond. This reaction efficiently introduces a bioorthogonal azide handle onto the target molecule.[1]
- **Click Chemistry:** The incorporated azide group serves as a reactive partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the specific and efficient conjugation of molecules containing a terminal alkyne or a strained cyclooctyne, respectively.[4]

This two-step approach is widely used in:

- **Antibody-Drug Conjugate (ADC) Development:** For the site-specific attachment of cytotoxic drugs to antibodies.[7][8]

- Proteomics and Protein Analysis: For the attachment of fluorescent dyes, biotin, or other affinity tags for detection and purification.
- Cell Surface Labeling: Its water-solubility and membrane impermeability make it ideal for labeling extracellular proteins on living cells.[\[1\]](#)

Data Presentation: Stability and Reactivity

A significant advantage of STP esters is their superior stability in aqueous environments compared to NHS esters. This translates to a longer half-life in solution, allowing for more controlled and efficient labeling reactions.

Table 1: Comparative Hydrolytic Stability of Amine-Reactive Esters

pH	Temperature	Half-life of NHS Ester	Half-life of STP Ester	Reference(s)
7.0	0°C	4-5 hours	Significantly longer	[9] [10]
8.0	Room Temp.	~1 hour	Significantly longer	[10]
8.6	4°C	~10 minutes	Significantly longer	[9] [10]

Note: While direct quantitative half-life data for **6-Azidohexanoic Acid STP Ester** under these specific conditions is not readily available in the literature, multiple sources confirm its significantly slower rate of hydrolysis compared to NHS esters.[\[1\]](#)[\[5\]](#)

Experimental Protocols

The following are detailed protocols for the use of **6-Azidohexanoic Acid STP Ester** in bioconjugation.

Protein/Antibody Labeling with 6-Azidohexanoic Acid STP Ester

This protocol describes the general procedure for labeling a protein or antibody with **6-Azidohexanoic Acid STP Ester**. Optimal conditions may vary depending on the specific biomolecule.

Materials:

- Protein/antibody solution (in amine-free buffer, e.g., PBS)
- **6-Azidohexanoic Acid STP Ester**
- Anhydrous DMSO or DMF
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column or dialysis cassette for purification

Procedure:

- Prepare the Protein Solution:
 - Ensure the protein or antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
 - Adjust the protein concentration to 2-10 mg/mL.
- Prepare the STP Ester Solution:
 - Immediately before use, dissolve the **6-Azidohexanoic Acid STP Ester** in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
- Perform the Labeling Reaction:
 - Add the dissolved STP ester to the protein solution. A molar excess of 5- to 20-fold of the STP ester to the protein is a common starting point.

- Incubate the reaction at room temperature for 1-4 hours or on ice for 2-8 hours. The longer half-life of the STP ester allows for more flexible incubation times compared to NHS esters.
- Quench the Reaction:
 - Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted STP ester.
 - Incubate for 15-30 minutes at room temperature.
- Purify the Azide-Modified Protein:
 - Remove excess, unreacted reagent and byproducts by size-exclusion chromatography using a desalting column or by dialysis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the subsequent "click" reaction to conjugate an alkyne-containing molecule to the azide-modified protein.

Materials:

- Azide-modified protein
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., sodium ascorbate)
- Copper-chelating ligand (e.g., THPTA or TBTA)
- Reaction Buffer (e.g., PBS)

Procedure:

- Prepare Stock Solutions:
 - Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or water.
 - Prepare a 20 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of the copper ligand (THPTA in water or TBTA in DMSO/t-butanol).
 - Prepare a fresh 300 mM stock solution of sodium ascorbate in water immediately before use.
- Perform the Click Reaction:
 - In a microcentrifuge tube, combine the azide-modified protein with the alkyne-containing molecule (typically a 2- to 10-fold molar excess over the protein).
 - Add the copper ligand solution.
 - Add the CuSO₄ solution.
 - Initiate the reaction by adding the sodium ascorbate solution.
- Incubate:
 - Incubate the reaction at room temperature for 1-4 hours, protected from light.
- Purify the Final Conjugate:
 - Purify the protein conjugate using a desalting column, dialysis, or other appropriate chromatography methods to remove the catalyst and excess reagents.

Determination of Degree of Labeling (DOL)

The degree of labeling, or the average number of azide groups per protein, can be determined if the subsequent click reaction is performed with a chromophore- or fluorophore-containing alkyne.

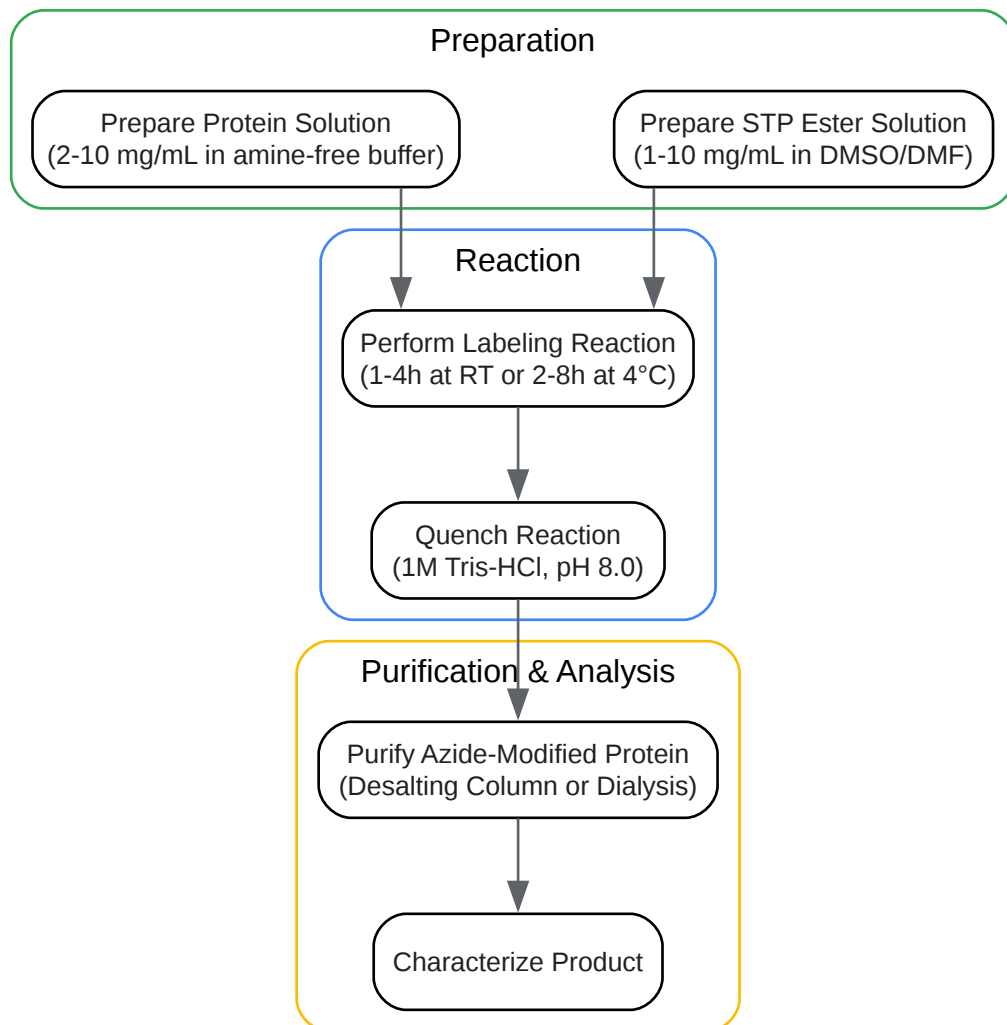
Procedure:

- Purify the Labeled Protein: It is crucial to remove all unbound dye.
- Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the maximum absorbance wavelength (A_{max}) of the dye.[\[11\]](#)[\[12\]](#)
- Calculate Protein Concentration:
 - Protein Concentration (M) = $[A_{280} - (A_{\text{max}} \times \text{CF})] / \epsilon_{\text{protein}}$
 - Where CF is the correction factor for the dye's absorbance at 280 nm, and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.[\[11\]](#)
- Calculate Degree of Labeling:
 - $\text{DOL} = A_{\text{max}} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - Where ϵ_{dye} is the molar extinction coefficient of the dye at its A_{max} .[\[11\]](#)[\[13\]](#)

Mandatory Visualizations

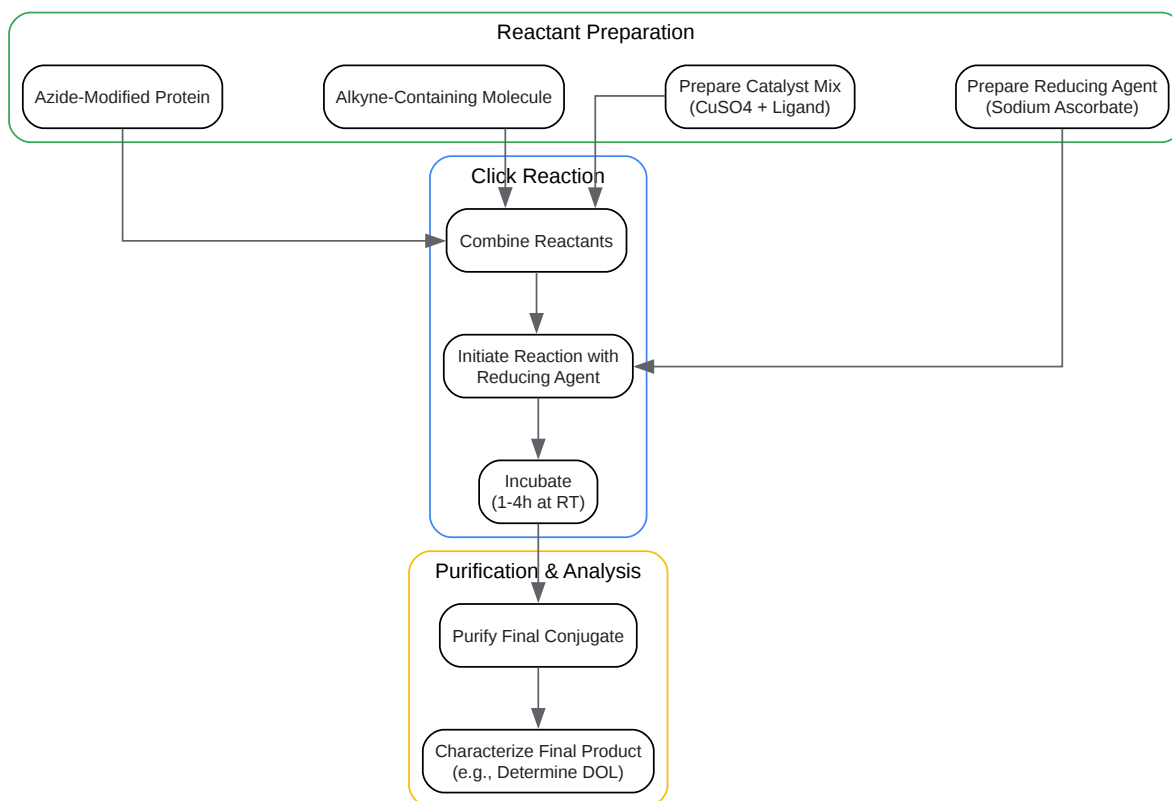
The following diagrams illustrate the key experimental workflows.

Workflow for Amine Labeling with 6-Azidohexanoic Acid STP Ester

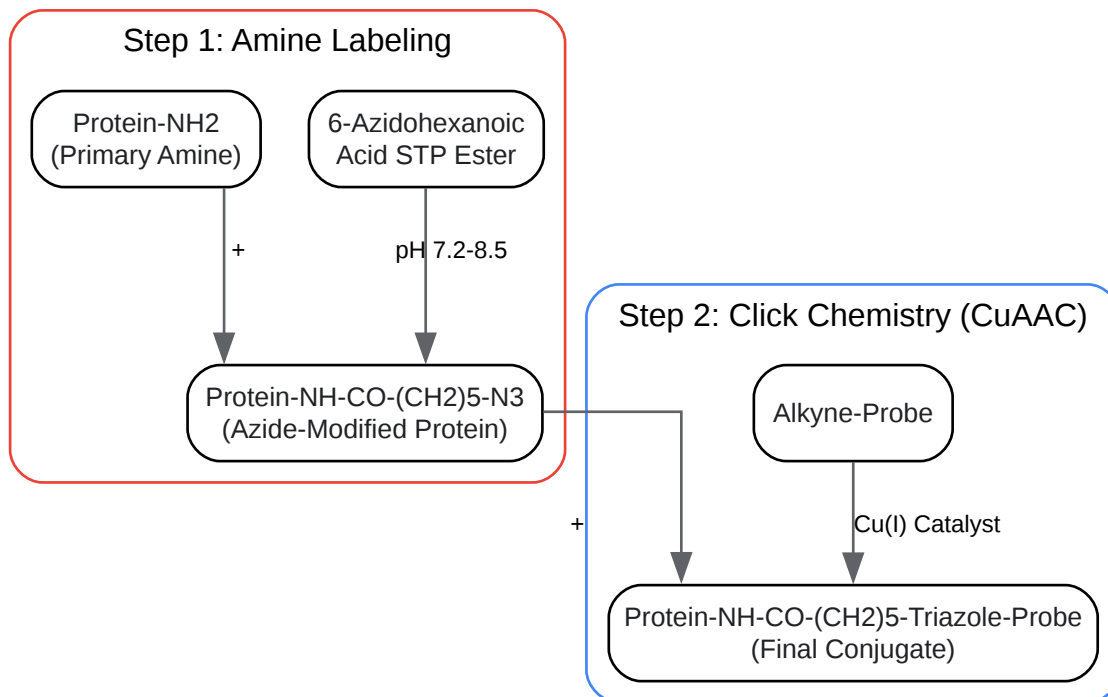
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Caption: Amine labeling workflow using **6-Azidohexanoic Acid STP Ester**.

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)



Two-Step Bioconjugation Reaction Scheme



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